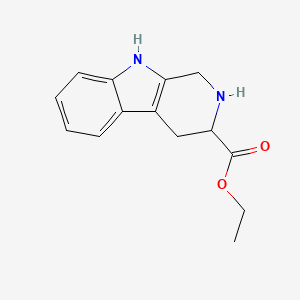

2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester is a chemical compound . It is a derivative of beta-carboline, which is an alkaloid chemically related to tryptamines . The derivatives of this compound have a variety of pharmacological properties .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester include a molecular weight of 216.24, a melting point of 289 °C (dec.) (lit.), a boiling point of 485.0±45.0 °C (Predicted), and a density of 1.377±0.06 g/cm3 (Predicted) .Scientific Research Applications

Synthesis of Molecules for Biological Studies

This compound has been used as a reactant in the synthesis of molecules for biological studies . It has been involved in the synthesis of isoquinolines, β-carbolines, and 3-deazapurines via oxidative decarboxylation .

Cytotoxicity and Insecticidal Activities

The compound has been used in the study of cytotoxicity and insecticidal activities of harmine derivatives . Harmine derivatives have shown potential in the development of new insecticides and cytotoxic agents .

Anti-Cancer Agent

Research has shown that 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester and its derivatives have potential as novel anti-cancer agents . They have been found to exhibit significant antiproliferative activity against various cancer cell lines .

Estrogen Receptor Modulators

This compound has been studied for its potential as an estrogen receptor modulator for the treatment of cancer . Modulating estrogen receptors can have significant implications in the treatment of hormone-responsive cancers .

Neurodegenerative Diseases

The compound has been used in studies on neurodegenerative diseases . It has potential therapeutic applications in conditions such as Alzheimer’s and Parkinson’s disease .

Chemotherapeutic Agents

The compound has been used in the development of chemotherapeutic agents that can act directly on DNA or interfere with the synthesis of DNAs to inhibit the proliferation and metastasis of tumor cells .

properties

IUPAC Name |

ethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-2-18-14(17)12-7-10-9-5-3-4-6-11(9)16-13(10)8-15-12/h3-6,12,15-16H,2,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYXWUNHHTZQSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=C(CN1)NC3=CC=CC=C23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-butyric acid](/img/structure/B1297151.png)

![3-[(2-Chlorophenyl)methylidene]chromen-4-one](/img/structure/B1297168.png)

![2-Methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1297169.png)

![tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate](/img/structure/B1297173.png)

![3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B1297178.png)